5-[(4-Octyloxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione
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Overview
Description
5-[(4-Octyloxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazolidine ring, which is a five-membered ring containing sulfur and nitrogen atoms, along with phenyl and octyloxyphenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Octyloxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-octyloxybenzaldehyde with 3-phenyl-2,4-thiazolidinedione. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Octyloxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and octyloxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[(4-Octyloxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Mechanism of Action
The mechanism of action of 5-[(4-Octyloxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The phenyl and octyloxyphenyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds with similar thiazolidine rings, known for their antidiabetic properties.
Phenylthiazoles: Compounds with a thiazole ring and phenyl substituents, known for their antimicrobial activities.
Octyloxybenzaldehyde Derivatives: Compounds with octyloxyphenyl groups, used in various chemical syntheses.
Uniqueness
5-[(4-Octyloxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione is unique due to the combination of its thiazolidine ring and the specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H27NO3S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-octoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H27NO3S/c1-2-3-4-5-6-10-17-28-21-15-13-19(14-16-21)18-22-23(26)25(24(27)29-22)20-11-8-7-9-12-20/h7-9,11-16,18H,2-6,10,17H2,1H3/b22-18- |
InChI Key |
SSJPDCKMAINEQR-PYCFMQQDSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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